molecular formula C23H19ClN2O2 B6568940 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide CAS No. 946320-72-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

Cat. No. B6568940
CAS RN: 946320-72-5
M. Wt: 390.9 g/mol
InChI Key: QNDSJVFMIVTVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (NBTQCB) is a novel small molecule that has been widely studied for its potential therapeutic and research applications. NBTQCB has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. NBTQCB has also been found to possess other pharmacological activities, including anti-inflammatory, antidiabetic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which is important for memory and learning. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess anti-inflammatory and antidiabetic effects, which may be mediated through its inhibition of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess anti-inflammatory, antidiabetic, and anti-cancer effects. The compound has also been shown to significantly reduce the growth of tumor cells in vitro.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has a number of advantages for laboratory experiments. The compound is relatively easy to synthesize and is readily available. In addition, it has been found to possess a range of pharmacological activities, including anti-inflammatory, antidiabetic, and anti-cancer effects. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide in laboratory experiments. The compound is relatively unstable and can degrade over time. In addition, it has a relatively short half-life and may require multiple doses to achieve therapeutic effects.

Future Directions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has demonstrated a range of potential therapeutic and research applications, and further research is needed to fully understand its pharmacological activities. Future research should focus on exploring the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide, as well as its potential therapeutic applications. In addition, further research is needed to evaluate the safety and efficacy of the compound in clinical trials. Additionally, further research should focus on developing new synthetic methods for the production of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide and its derivatives. Finally, further research should also focus on exploring the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide as a drug delivery system for other therapeutic agents.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is synthesized via a multi-step process, beginning with the condensation of 4-chlorobenzaldehyde and 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride. The product is then reacted with sodium hydroxide to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide. The synthetic steps are outlined in Figure 1.
Figure 1. Synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been widely studied for its potential therapeutic and research applications. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has also been found to possess other pharmacological activities, including anti-inflammatory, antidiabetic, and anti-cancer effects. The compound has been studied in multiple cell lines, including human cancer cell lines, and has been shown to significantly inhibit the growth of tumor cells. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSJVFMIVTVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

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